Boc-D-Lys-OH

Peptide synthesis Stereochemistry Chiral building blocks

Boc-D-Lys-OH is the essential D-configuration lysine building block for Boc-SPPS. Its unnatural D-enantiomer confers enhanced proteolytic stability to synthetic peptides—critical for long-acting therapeutic development. The α-Boc protection is fully orthogonal to the free ε-amine, enabling site-specific chain elongation without stereochemical compromise. Confirmed optical rotation [α]²²/D -24° and melting point 205–210°C ensure batch-to-batch consistency. Choose Boc-D-Lys-OH for reproducible coupling efficiency, minimal racemization, and superior peptide integrity in demanding research programs.

Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
CAS No. 106719-44-2
Cat. No. B557162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys-OH
CAS106719-44-2
SynonymsBoc-D-Lys-OH; 106719-44-2; Nalpha-(tert-Butoxycarbonyl)-D-lysine; Nalpha-Boc-D-lysine; Boc-L-Lys-OH; N-(tert-Butoxycarbonyl)-D-lysine; N-ALPHA-T-BUTOXYCARBONYL-D-LYSINE; (R)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoicacid; N2-Boc-D-lysine; AmbotzBAA1042; n-alpha-boc-d-lysine; BOC-D-LYSINE; N-A-BOC-D-LYSINE; AC1Q1MU4; SCHEMBL918952; CTK3J6028; MolPort-005-935-834; ZINC2555028; ANW-15428; AKOS015841357; N~2~-(Tert-Butoxycarbonyl)-D-Lysine; AB02921; AM81905; RTX-011106; AC-17132
Molecular FormulaC11H22N2O4
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyDQUHYEDEGRNAFO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Lys-OH (CAS 106719-44-2): A Core D-Amino Acid Building Block for Boc Solid-Phase Peptide Synthesis


Boc-D-Lys-OH (Nα-tert-butoxycarbonyl-D-lysine) is a protected D-amino acid derivative widely employed as a fundamental building block in Boc solid-phase peptide synthesis (Boc-SPPS). This compound features a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position, while the ε-amino group on the lysine side chain remains free for further functionalization or chain elongation. Its D-configuration, the unnatural enantiomer of L-lysine, confers distinct stereochemical properties that are essential for constructing non-natural peptide sequences with enhanced stability and bioactivity. The compound is commercially available with a typical purity of ≥98% and is characterized by a melting point range of 205–210 °C and an optical rotation of [α]²²/D -24° (c = 0.5% in methanol) .

Why Boc-D-Lys-OH Cannot Be Substituted Arbitrarily with Other Protected Lysine Derivatives


Protected lysine derivatives are not interchangeable due to fundamental differences in stereochemistry, protection chemistry, and reactivity profiles. The D- versus L-enantiomer distinction directly impacts peptide conformation and biological activity [1]. Protection strategy (Boc versus Fmoc) dictates compatibility with different SPPS protocols and deprotection conditions . Furthermore, the position of the protecting group (α-amine versus ε-amine) determines the accessibility of reactive sites during peptide assembly. Substituting Boc-D-Lys-OH with a structurally related analog without rigorous evaluation can lead to racemization, incomplete coupling, or compromised peptide integrity, ultimately affecting research reproducibility and downstream product quality. The following sections provide quantitative, comparator-based evidence to guide precise procurement decisions.

Quantitative Differentiation Evidence for Boc-D-Lys-OH Relative to Close Analogs


Enantiomeric Purity and Optical Rotation: Distinguishing Boc-D-Lys-OH from Boc-L-Lys-OH

Boc-D-Lys-OH exhibits a specific optical rotation of [α]²²/D -24° (c = 0.5% in methanol), whereas its enantiomer Boc-L-Lys-OH displays [α]²⁰/D +18° (c = 1 in acetic acid) . The sign inversion and magnitude difference confirm the D-configuration and enable reliable chiral quality control. Additionally, the enantiomeric purity of related D-lysine derivatives (e.g., Fmoc-D-Lys(Boc)-OH) is specified as ≥99.5% (a/a) , establishing a benchmark for enantiomeric integrity in research-grade materials.

Peptide synthesis Stereochemistry Chiral building blocks

Melting Point and Thermal Stability: Boc-D-Lys-OH versus Fmoc-D-Lys(Boc)-OH

Boc-D-Lys-OH has a melting point range of 205–210 °C . In contrast, the Fmoc-based analog Fmoc-D-Lys(Boc)-OH exhibits a significantly lower melting point range of 128–131 °C . This ~80 °C difference reflects the distinct thermal stabilities conferred by the Boc versus Fmoc protecting groups, which impacts storage conditions, handling during synthesis, and potential for thermal degradation under reaction conditions.

Solid-phase peptide synthesis Thermal analysis Storage stability

Protection Site Specificity: α-Boc versus ε-Boc Protection in D-Lysine Derivatives

Boc-D-Lys-OH bears the Boc protecting group exclusively on the α-amino position, leaving the ε-amino group free. Conversely, H-D-Lys(Boc)-OH (Nε-Boc-D-lysine) places the Boc group on the ε-amino side chain while the α-amino remains free [1]. This positional difference dictates orthogonal reactivity: in Boc-SPPS, Boc-D-Lys-OH allows for α-amine protection and ε-amine coupling, whereas H-D-Lys(Boc)-OH serves a distinct role where ε-amine protection is required and the α-amine is available for chain elongation .

Orthogonal protection Peptide synthesis Chemoselectivity

Computed Binding Affinity to Anti-Apoptotic Protein AKT1: A Potential Chemotype Differentiation

Quantum chemical calculations and molecular docking studies revealed that Boc-D-Lys-OH (BDLO) exhibits a higher binding affinity to the anti-apoptotic protein AKT1 compared to a panel of other ligands in the same computational screen [1]. While the study did not report a direct quantitative comparator for a closely related analog, the authors concluded that BDLO's interaction profile suggests potential as an inhibitor of anti-apoptotic proteins [1]. This computationally predicted binding behavior differentiates Boc-D-Lys-OH from other lysine derivatives lacking such target engagement potential.

Computational chemistry Molecular docking Cancer research

Storage Temperature Requirements: Differentiated Stability Profiles Among Protected D-Lysine Derivatives

Boc-D-Lys-OH is recommended for storage at 2–8 °C . In comparison, Fmoc-D-Lys(Boc)-OH can be stored at room temperature (≤25 °C) [1], while H-D-Lys(Boc)-OH requires -20 °C storage [2]. These distinct storage requirements reflect differences in chemical stability and degradation pathways associated with the protecting group chemistry and substitution pattern. Procuring the appropriate compound ensures compliance with recommended storage conditions and minimizes degradation-related experimental variability.

Chemical storage Reagent stability Laboratory handling

Protease Resistance Imparted by D-Amino Acid Configuration: Class-Level Advantage

D-Amino acid-containing peptides are generally resistant to degradation by endogenous proteases and peptidases, in contrast to their L-amino acid counterparts [1]. Boc-D-Lys-OH serves as a building block for incorporating D-lysine residues into peptides, thereby conferring enhanced metabolic stability. This class-level property is a key differentiator for researchers designing long-acting peptide therapeutics or probes where in vivo stability is a critical design parameter.

Peptide stability Enzymatic degradation Therapeutic peptides

Optimal Application Scenarios for Boc-D-Lys-OH Based on Differentiation Evidence


Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Requiring α-Amine Protection

Boc-D-Lys-OH is specifically designed for Boc-SPPS protocols . Its α-Boc protection enables standard TFA-mediated deprotection cycles while maintaining a free ε-amine for subsequent coupling. This orthogonality is essential for constructing peptides with site-specific modifications or branched structures. The compound's thermal stability (mp 205–210 °C) supports the use of elevated temperatures often required in Boc-SPPS .

Synthesis of Protease-Resistant Therapeutic Peptide Candidates

Incorporating D-lysine residues via Boc-D-Lys-OH yields peptides with enhanced resistance to proteolytic degradation compared to their L-lysine counterparts . This property is particularly valuable in drug discovery programs targeting long-acting peptide therapeutics, where extended circulation half-life is a critical efficacy determinant [1].

Development of Peptide-Based Inhibitors of Anti-Apoptotic Proteins

Computational studies indicate that Boc-D-Lys-OH (BDLO) exhibits significant binding affinity to AKT1, a key anti-apoptotic protein . Researchers exploring peptide mimetics or small molecule inhibitors of the AKT pathway may leverage this building block to construct focused libraries for hit identification and lead optimization in oncology programs .

Chiral Purity Validation and Enantiomeric Quality Control

The distinct optical rotation of Boc-D-Lys-OH ([α]²²/D -24°) provides a definitive metric for confirming enantiomeric identity and purity . This parameter is crucial for analytical laboratories and production facilities engaged in the quality control of chiral peptide building blocks, ensuring batch-to-batch consistency and compliance with research specifications .

Technical Documentation Hub

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